molecular formula C15H21NO3 B13023652 Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13023652
M. Wt: 263.33 g/mol
InChI Key: HIVZHRWXZJOWCG-UHFFFAOYSA-N
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Description

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring, which is further connected to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-ethyl-4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzyl 4-ethyl-4-oxopiperidine-1-carboxylate.

    Reduction: this compound alcohol or amine derivatives.

    Substitution: Benzyl-substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the benzyl and ethyl groups can influence the binding affinity and specificity of the compound, affecting its overall biological activity.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Ethyl 4-hydroxypiperidine-1-carboxylate
  • Benzyl 4-hydroxypiperidine-1-carboxylate

Comparison: Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis : The compound is synthesized through the reaction of 4-ethyl-4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to stabilize intermediates.

Chemical Structure : The presence of both benzyl and ethyl groups enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties. This structural configuration may influence its binding affinity and specificity for biological targets.

Biological Mechanisms

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Receptor Modulation : It may act as a ligand for histamine receptors, particularly the H3 receptor, showing promise as an antagonist or inverse agonist. Such activity could be relevant for treating disorders related to histamine dysregulation .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Histamine H3 Receptor Antagonism :
    • A study demonstrated that derivatives containing a benzyl moiety at the piperidine ring exhibited significant affinity for the human H3 receptor, with some compounds showing nanomolar affinity .
    • Table 1 summarizes the results of ex vivo screening on isolated guinea pig ileum, indicating promising receptor binding profiles.
    CompoundAffinity (nM)AChE Inhibition (IC50 μM)
    ADS03112.51.537
    Other CompoundsVaries>60% inhibition
  • Acetylcholinesterase Inhibition :
    • Research indicates that Benzyl 4-ethyl-4-hydroxypiperidine derivatives can inhibit AChE effectively, which is crucial for developing treatments for neurodegenerative diseases .

Applications in Medicinal Chemistry

The compound's properties make it a valuable candidate for further research and development:

  • Therapeutic Development : Its dual action as an AChE inhibitor and histamine receptor modulator suggests potential applications in treating cognitive disorders and other conditions associated with neurotransmitter imbalances.
  • Synthetic Intermediate : It serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds, facilitating advancements in drug discovery.

Properties

IUPAC Name

benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVZHRWXZJOWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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